
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H6Br2F2O. It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethanol group.
Vorbereitungsmethoden
The synthesis of 1-(3,5-dibromo-2,6-difluorophenyl)ethanol typically involves the following steps:
Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce bromine and fluorine atoms at the desired positions on the phenyl ring.
Ethanol Addition: The brominated and fluorinated phenyl compound is then reacted with an ethanol derivative under specific conditions to form the final product
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-(3,5-dibromo-2,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dibromo-2,6-difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)ethanol: This compound lacks the bromine atoms, which can result in different chemical and biological properties.
1-(3,5-Dibromo-2-fluorophenyl)ethanol: The absence of one fluorine atom can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C8H6Br2F2O |
---|---|
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
1-(3,5-dibromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2F2O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3 |
InChI-Schlüssel |
APIJVCQFEPUTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1F)Br)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.